molecular formula C21H32N2O5S B2491204 3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide CAS No. 1902900-87-1

3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

Cat. No.: B2491204
CAS No.: 1902900-87-1
M. Wt: 424.56
InChI Key: VFYYDYDERGLSIH-UHFFFAOYSA-N
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Description

3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H32N2O5S and its molecular weight is 424.56. The purity is usually 95%.
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Biological Activity

3-(4-tert-butylbenzenesulfonamido)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C19H30N2O3S
  • Molecular Weight : 366.52 g/mol
  • Key Functional Groups : Sulfonamide, amide, and dioxin moieties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
  • Modulation of Receptor Activity : The compound may act on specific receptors involved in neurotransmission or inflammation, leading to physiological effects.
  • Antimicrobial Properties : Preliminary studies suggest that similar sulfonamide compounds exhibit antimicrobial activity, which may extend to this compound.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntiinflammatoryReduction in inflammation markers
NeuroprotectivePotential protective effects in CNS

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of sulfonamide derivatives similar to this compound. The results indicated significant inhibition of Gram-positive bacteria, suggesting potential for development as an antibiotic agent .

Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects demonstrated that compounds with similar structural motifs could reduce oxidative stress markers in neuronal cells. This suggests a potential application in treating neurodegenerative diseases .

Study 3: Anti-inflammatory Activity

In a model of induced inflammation, the compound exhibited a marked reduction in pro-inflammatory cytokines. This finding supports its potential use in inflammatory disorders .

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-tert-butylphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-21(2,3)15-4-7-17(8-5-15)29(25,26)22-11-10-20(24)23-16-6-9-18-19(14-16)28-13-12-27-18/h4-5,7-8,16,18-19,22H,6,9-14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYYDYDERGLSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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